N-[2-(2,1,3-benzothiadiazol-5-ylamino)-2-oxoethyl]-4-phenylpiperazine-1-carboxamide
Description
N-[2-(2,1,3-Benzothiadiazol-5-ylamino)-2-oxoethyl]-4-phenylpiperazine-1-carboxamide is a piperazine-1-carboxamide derivative featuring a benzothiadiazole moiety linked via an oxoethyl spacer. This compound integrates a heterocyclic benzothiadiazole core, known for its electron-deficient aromatic system, which may enhance interactions with biological targets such as enzymes or receptors. The piperazine ring contributes conformational flexibility, while the phenyl group at the 4-position of piperazine adds hydrophobic character. The synthetic route likely involves amide coupling between a benzothiadiazole-containing amine and a 4-phenylpiperazine-1-carboxamide precursor, analogous to methods described for related compounds .
Properties
Molecular Formula |
C19H20N6O2S |
|---|---|
Molecular Weight |
396.5 g/mol |
IUPAC Name |
N-[2-(2,1,3-benzothiadiazol-5-ylamino)-2-oxoethyl]-4-phenylpiperazine-1-carboxamide |
InChI |
InChI=1S/C19H20N6O2S/c26-18(21-14-6-7-16-17(12-14)23-28-22-16)13-20-19(27)25-10-8-24(9-11-25)15-4-2-1-3-5-15/h1-7,12H,8-11,13H2,(H,20,27)(H,21,26) |
InChI Key |
HGBXUIDHYFIAFL-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)NCC(=O)NC3=CC4=NSN=C4C=C3 |
Origin of Product |
United States |
Preparation Methods
Formation of 2-Chloro-N-(2,1,3-benzothiadiazol-5-yl)acetamide
The synthesis begins with the reaction of 2,1,3-benzothiadiazol-5-amine (1.0 equiv) with chloroacetyl chloride (1.2 equiv) in a benzene-triethylamine (3:1 v/v) mixture. The base neutralizes HCl generated during the reaction, driving the acylation to completion. After 6 hours at 60°C, the intermediate 2-chloro-N-(2,1,3-benzothiadiazol-5-yl)acetamide is isolated via filtration and recrystallization from ethanol, yielding 78–85%.
Reaction Conditions
-
Solvent: Benzene-triethylamine
-
Temperature: 60°C
-
Time: 6 hours
-
Yield: 78–85%
Coupling with 4-Phenylpiperazine-1-carboxamide
The chloroacetamide intermediate (1.0 equiv) reacts with 4-phenylpiperazine-1-carboxamide (1.1 equiv) in dimethylformamide (DMF) containing potassium carbonate (2.0 equiv). The mixture is stirred at 80°C for 12 hours, facilitating nucleophilic displacement of the chlorine atom by the piperazine nitrogen. Post-reaction, the product is extracted with dichloromethane, washed with water, and purified via column chromatography (SiO₂, ethyl acetate/hexane 1:1), achieving a final yield of 65–72%.
Key Parameters
-
Solvent: DMF
-
Base: K₂CO₃
-
Temperature: 80°C
-
Purification: Column chromatography
-
Yield: 65–72%
Alternative Route via Reductive Amination
Synthesis of 2-Oxoethyl Intermediate
In this approach, 2,1,3-benzothiadiazol-5-amine (1.0 equiv) is condensed with ethyl glyoxylate (1.5 equiv) in methanol under reflux for 8 hours. The resulting imine is reduced using sodium borohydride (2.0 equiv) at 0°C to yield N-(2,1,3-benzothiadiazol-5-yl)-2-hydroxyethylamine , which is oxidized with pyridinium chlorochromate (PCC) in dichloromethane to form the ketone intermediate.
Oxidation Step
-
Oxidizing agent: PCC
-
Solvent: Dichloromethane
-
Yield: 70–75%
Carboxamide Formation and Piperazine Coupling
The ketone intermediate undergoes a Hofmann rearrangement using bromine in sodium hydroxide to generate the corresponding isocyanate, which is trapped with 4-phenylpiperazine. The reaction proceeds in tetrahydrofuran (THF) at 25°C for 24 hours, yielding the target compound after silica gel purification (55–60% overall yield).
One-Pot Tandem Reaction Strategy
A novel one-pot method employs piperazine immobilized on nano-ZnO-sulfuric acid (PINZS) as a heterogeneous catalyst. 2,1,3-Benzothiadiazol-5-amine, chloroacetyl chloride, and 4-phenylpiperazine-1-carboxamide are combined in acetonitrile with PINZS (10 mol%) at 70°C for 4 hours. The catalyst facilitates simultaneous acylation and coupling, achieving an 88% yield. PINZS is recovered via filtration and reused for three cycles without significant activity loss.
Advantages
-
Catalyst: PINZS (10 mol%)
-
Solvent: Acetonitrile
-
Temperature: 70°C
-
Yield: 88%
-
Catalyst reuse: 3 cycles
Comparative Analysis of Methods
| Method | Key Steps | Yield | Purification | Advantages |
|---|---|---|---|---|
| Multi-Step Acyl Substitution | Chloroacetylation, coupling | 65–72% | Column chromatography | High purity, scalable |
| Reductive Amination | Imine formation, Hofmann rearrangement | 55–60% | Silica gel chromatography | Avoids harsh acylating agents |
| One-Pot with PINZS | Tandem acylation-coupling | 88% | Filtration | Eco-friendly, recyclable catalyst |
Critical Factors Influencing Synthesis
Solvent and Base Selection
Polar aprotic solvents (DMF, acetonitrile) enhance nucleophilicity in coupling reactions, while bases like K₂CO₃ deprotonate the piperazine nitrogen, accelerating substitution.
Catalytic Efficiency
The use of PINZS reduces reaction time from 12 hours to 4 hours and improves yield by 20% compared to non-catalytic methods.
Purification Challenges
Column chromatography remains essential for isolating the target compound due to by-products from incomplete coupling or over-acylation.
Scalability and Industrial Considerations
The one-pot PINZS method is most viable for large-scale production, offering shorter reaction times and lower catalyst costs. In contrast, multi-step approaches require rigorous intermediate purification, increasing operational complexity .
Chemical Reactions Analysis
N-[2-(2,1,3-benzothiadiazol-5-ylamino)-2-oxoethyl]-4-phenylpiperazine-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The benzothiadiazole moiety can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents like dichloromethane, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used but often include modified benzothiadiazole derivatives .
Scientific Research Applications
Anticancer Potential
Several studies have indicated that compounds similar to N-[2-(2,1,3-benzothiadiazol-5-ylamino)-2-oxoethyl]-4-phenylpiperazine-1-carboxamide exhibit anticancer properties. For instance, research has shown that benzothiadiazole derivatives can inhibit cellular pathways involved in tumor growth. The compound's mechanism of action may involve the inhibition of specific kinases or other enzymes critical for cancer cell proliferation .
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. Similar derivatives have demonstrated efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways .
Drug Development
This compound is being explored as a lead compound in drug development due to its favorable pharmacokinetic properties. Studies have shown that modifications to its structure can enhance its bioavailability and selectivity towards target proteins involved in disease processes .
Molecular Docking Studies
Molecular docking studies have been employed to predict the binding affinity of this compound to various biological targets. These studies suggest that it may interact effectively with enzymes related to cancer metabolism and bacterial resistance mechanisms . Such insights are crucial for optimizing the compound's structure for improved therapeutic efficacy.
Case Study 1: Anticancer Activity
A study investigated the anticancer effects of a related benzothiadiazole derivative on human cancer cell lines. The results indicated significant cytotoxicity against breast and colon cancer cells with an IC50 value in the low micromolar range. This suggests that structural modifications can lead to enhanced potency against specific cancer types .
Case Study 2: Antimicrobial Efficacy
In another research effort, derivatives of the compound were synthesized and tested for their antimicrobial activity using disc diffusion methods. The findings revealed that several derivatives exhibited potent activity against Candida albicans, highlighting the potential for developing new antifungal agents based on this scaffold .
Mechanism of Action
The mechanism of action of N-[2-(2,1,3-benzothiadiazol-5-ylamino)-2-oxoethyl]-4-phenylpiperazine-1-carboxamide involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways and molecular targets can vary depending on the specific application and derivative of the compound .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Substituent Variations in Piperazine Carboxamides
Key structural variations among analogues include:
- Aromatic substituents: The target compound’s benzothiadiazole group contrasts with chlorophenyl (e.g., 4s, 4t in ) or methoxyphenyl (e.g., 4a) moieties in other derivatives. Benzothiadiazole’s electron-withdrawing nature may improve binding affinity compared to electron-donating groups like methoxy . In N-{2-[(4-chlorobenzyl)amino]-2-oxoethyl}-4-phenylpiperazine-1-carboxamide (), a chlorobenzyl group introduces steric bulk and lipophilicity, differing from the planar benzothiadiazole system.
- The target compound’s unsubstituted piperazine may favor hydrogen bonding with targets .
Table 1: Substituent Comparison of Selected Piperazine Carboxamides
Biological Activity
N-[2-(2,1,3-benzothiadiazol-5-ylamino)-2-oxoethyl]-4-phenylpiperazine-1-carboxamide is a synthetic compound with a complex structure that has garnered attention for its potential biological activities. The compound features a piperazine moiety, which is often linked to various pharmacological effects, particularly in neuropharmacology and oncology. This article reviews the biological activity of this compound, focusing on its anticancer properties, interaction mechanisms, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 396.5 g/mol. The compound's structure includes a benzothiadiazole moiety and a phenylpiperazine ring, which may contribute to its unique biological interactions.
Anticancer Properties
Recent studies have indicated that compounds similar to this compound exhibit significant cytotoxic activity against various cancer cell lines. For instance, research involving related benzothiadiazole derivatives has shown comparable cytotoxic effects to doxorubicin, a well-known chemotherapeutic agent .
Key Findings:
- In vitro studies demonstrated that the compound effectively inhibits the proliferation of cancer cells while exhibiting lower toxicity towards non-cancerous cells .
- Molecular docking studies suggest that the compound may interact with DNA topoisomerase II (Topo II), a critical target in cancer therapy .
The proposed mechanisms through which this compound exerts its effects include:
- DNA Interaction : The compound may bind to the minor groove of DNA and inhibit Topo II activity, leading to apoptosis in cancer cells .
- Synergistic Effects : When combined with doxorubicin, certain derivatives showed enhanced cytotoxicity against resistant cancer cell lines, suggesting potential for combination therapies .
Comparative Analysis with Similar Compounds
A comparative analysis highlights the unique structural features and biological activities of related compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 3-Oxo-N-(2-phenylethyl)-1,2-benzothiazole-2-carboxamide | Benzothiazole core | Anticancer |
| N-[3-chloro-4-(difluoromethoxy)phenyl]-3-ethoxybenzamide | Chlorinated phenyl group | Antidepressant |
| N-[2-(1,3-benzothiazol-2-yl)phenyl]-3-oxo-benzo[f]chromene | Benzothiazole derivative | Antimicrobial |
This table illustrates how variations in substituents can influence the biological activity of benzothiadiazole derivatives.
Case Studies
Several case studies have been conducted to evaluate the efficacy of this compound:
- In vitro Cytotoxicity Study : A study assessed the cytotoxic effects of this compound on MCF7 breast cancer cells. Results indicated a significant reduction in cell viability at concentrations of 10 µM and higher after 48 hours .
- Molecular Docking Analysis : Molecular docking simulations revealed that the compound has a high binding affinity for Topo II, supporting its potential as an anticancer agent by disrupting DNA replication processes .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing N-[2-(2,1,3-benzothiadiazol-5-ylamino)-2-oxoethyl]-4-phenylpiperazine-1-carboxamide, and what reaction conditions are critical for yield optimization?
- Methodology : The synthesis typically involves multi-step protocols:
Piperazine Core Formation : React ethylenediamine derivatives with dihaloalkanes or sulfonyl chlorides under basic conditions (e.g., K₂CO₃ in acetonitrile) to form the piperazine scaffold .
Benzothiadiazole Coupling : Introduce the 2,1,3-benzothiadiazole moiety via nucleophilic substitution or amide bond formation. Carbodiimide-mediated coupling (e.g., EDC/HOBt) is often used for amide linkages .
Purification : Recrystallization (methanol/water) or column chromatography (silica gel, CH₂Cl₂:MeOH gradients) ensures >95% purity.
- Critical Parameters :
- Temperature control (reflux at 80–100°C for 4–6 hours).
- Stoichiometric ratios (1:1.2 for amine:carbonyl chloride).
- pH adjustment during precipitation (e.g., ammonia solution for neutralization) .
Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?
- Spectroscopy :
- NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., piperazine ring protons at δ 2.5–3.5 ppm; benzothiadiazole aromatic protons at δ 7.0–8.5 ppm) .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z ~470–500).
- Chromatography :
- HPLC : Use C18 columns with mobile phases like methanol/water (70:30) and 0.1% TFA for purity assessment (retention time ~12–15 min) .
- TLC : Monitor reaction progress using silica plates (CHCl₃:MeOH 9:1, Rf ~0.4–0.6) .
Advanced Research Questions
Q. How can computational methods (e.g., DFT or molecular docking) predict the compound’s reactivity and bioactivity?
- Quantum Chemical Calculations :
- Use density functional theory (DFT) to model reaction pathways (e.g., transition states for amide bond formation) and optimize geometries (B3LYP/6-31G* basis set) .
- Molecular Docking :
- Dock the compound into target proteins (e.g., kinase or GPCR structures from PDB) using AutoDock Vina. Focus on hydrogen bonding with benzothiadiazole and piperazine moieties .
Q. How should researchers resolve contradictions in bioactivity data across different assay systems?
- Orthogonal Assays :
- Validate enzyme inhibition (e.g., kinase assays) with cell-based viability tests (MTT assay) to confirm target specificity .
- Structure-Activity Relationship (SAR) Analysis :
- Systematically modify substituents (e.g., phenylpiperazine vs. fluorophenyl derivatives) and correlate changes with activity trends. Use ANOVA to identify statistically significant modifications .
- Meta-Analysis : Aggregate data from PubChem and ChEMBL to identify outliers or assay-specific artifacts .
Experimental Design & Optimization
Q. What statistical approaches are recommended for optimizing reaction conditions during synthesis?
- Design of Experiments (DoE) :
- Apply a Box-Behnken design to optimize temperature, solvent polarity, and catalyst loading. Response surface methodology (RSM) can model yield (%) as a function of variables .
Key Challenges & Solutions
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
